molecular formula C12H15LiN2O4 B13473095 Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate

Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate

Cat. No.: B13473095
M. Wt: 258.2 g/mol
InChI Key: DEKAPSWCVZTOCI-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate is a chemical compound with the molecular formula C12H16N2O4Li It is a lithium salt of a pyridine derivative, which contains a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 4-bromopyridine, undergoes a nucleophilic substitution reaction with tert-butyl carbamate to introduce the Boc-protected amino group.

    Lithiation: The resulting intermediate is then treated with n-butyllithium to introduce the lithium ion.

    Acetylation: Finally, the compound is acetylated to form the desired product.

The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amino group.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the free amine.

Scientific Research Applications

Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with enzymes or receptors. The lithium ion may also play a role in modulating biological pathways, particularly those involved in neurotransmission and mood regulation.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
  • Lithium(1+) 2-(6-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
  • Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)acetate

Uniqueness

Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring and the presence of the Boc-protected amino group. This structural feature allows for selective reactions and interactions, making it a valuable compound in various research applications.

Properties

Molecular Formula

C12H15LiN2O4

Molecular Weight

258.2 g/mol

IUPAC Name

lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate

InChI

InChI=1S/C12H16N2O4.Li/c1-12(2,3)18-11(17)14-9-7-13-5-4-8(9)6-10(15)16;/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16);/q;+1/p-1

InChI Key

DEKAPSWCVZTOCI-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)(C)OC(=O)NC1=C(C=CN=C1)CC(=O)[O-]

Origin of Product

United States

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